4-Aminoethyl-2(3H)-indolone

Description

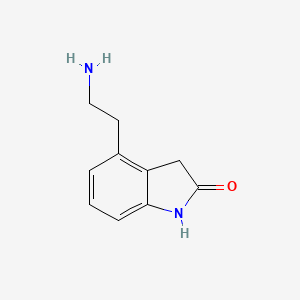

Structure

3D Structure

Properties

CAS No. |

91374-27-5 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-(2-aminoethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H12N2O/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3H,4-6,11H2,(H,12,13) |

InChI Key |

XVFDWIRRFUMESJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminoethyl 2 3h Indolone and Its Analogues

Classical Approaches to 2(3H)-Indolone Synthesis

The 2(3H)-indolone, or oxindole (B195798), scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmacologically active compounds. chemicalbook.com Consequently, a diverse array of classical synthetic methods has been developed for its construction. These methods often involve the cyclization of substituted anilines or phenylacetic acid derivatives.

Historically significant methods like the Fischer, Bischler, and Madelung indole (B1671886) syntheses have been adapted for oxindole preparation. rsc.org A common classical route involves the reduction of a 2-nitrophenylacetic acid derivative, which leads to a spontaneous intramolecular amide formation (cyclization) to yield the 2(3H)-indolone ring. Another prominent approach is the palladium-catalyzed cyclization of α-chloroacetanilides, which offers good to excellent yields and tolerates a wide range of functional groups. organic-chemistry.org

The reactivity of the 2-oxindole core itself is also a key aspect of classical approaches. The protons on the C3 carbon are acidic and can be readily removed to form an enolate, which can then react with various electrophiles. chemicalbook.com This allows for functionalization at the C3 position, a common strategy for building molecular complexity. juniperpublishers.com

| Classical Method | Description | Key Precursor Type | Reference |

|---|---|---|---|

| Reductive Cyclization | Reduction of a nitro group ortho to a phenylacetic acid side chain, followed by spontaneous intramolecular amidation. | 2-Nitrophenylacetic acids | nih.gov |

| Heck-type Cyclization | Intramolecular palladium-catalyzed reaction of enamine derivatives. | ortho-Halo anilines and ketones | mdpi.com |

| Palladium-Catalyzed Cyclization | Highly regioselective cyclization using a palladium catalyst and a phosphine (B1218219) ligand. | α-Chloroacetanilides | organic-chemistry.org |

| Fischer Indolization (variant) | Acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, which can be adapted to form the oxindole core under specific conditions. | Phenylhydrazines, Carbonyl compounds | rsc.org |

Strategies for Introducing the 4-Aminoethyl Moiety

Attaching the aminoethyl side chain specifically at the C4 position of the indolone ring is a significant synthetic challenge due to the inherent reactivity of other positions (like C3, C5, and C7). nih.gov Strategies generally fall into two categories: functionalizing a pre-formed indolone ring or constructing the ring from a benzene (B151609) precursor that already bears the desired side chain.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy involves a directing metalation group (DMG) on the ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For indoles, a directing group on the nitrogen atom, such as an amide, carbamate, or phosphinoyl group, can direct metalation to the C7 position. nih.govnih.gov

While direct C4-metalation on an unsubstituted N-protected indolone is not typical, the DoM principle can be applied to a precursor benzene ring. By choosing a starting material with a suitable directing group, one can functionalize the position that will ultimately become C4 of the indolone ring system after cyclization. This allows for precise installation of the aminoethyl group or a precursor before the heterocyclic ring is formed.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds. mdpi.comnih.gov This strategy is applicable to the synthesis of 4-substituted indolones. The general approach involves preparing a 4-halo-2(3H)-indolone (e.g., 4-bromo-indolone) as one coupling partner. This can then be reacted with an organometallic partner containing the aminoethyl moiety (or a protected version) to form the desired product.

For instance, a Suzuki-Miyaura coupling could link a 4-bromo-2(3H)-indolone with an aminoethyl-substituted boronic acid or ester. nih.gov Similarly, C-H functionalization, a modern evolution of cross-coupling, provides a more atom-economical route. chim.it By using a directing group, it is possible to activate the C4-H bond of the indolone for direct coupling with a suitable partner, bypassing the need to pre-install a halogen. nih.gov

| Strategy | General Scheme | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | A directing group on a benzene precursor guides an organolithium reagent to introduce a functional group at a specific position prior to cyclization. | High regioselectivity. | Requires strongly basic and cryogenic conditions; directing group must be installed and later removed. | wikipedia.orgnih.gov |

| Cross-Coupling (e.g., Suzuki) | Coupling a 4-halo-indolone with an organoboron reagent containing the aminoethyl side chain. | Broad functional group tolerance; well-established and reliable. | Requires multi-step synthesis of both coupling partners. | nih.gov |

| Cyclization of a Pre-functionalized Aromatic | Building the indolone ring onto a benzene molecule that already contains the aminoethyl (or precursor) group at the desired position. | Directly establishes the required substitution pattern. | Synthesis of the acyclic precursor can be complex. | nih.gov |

Perhaps the most direct route to 4-Aminoethyl-2(3H)-indolone involves a cyclization reaction where the starting material is an appropriately substituted benzene derivative. A key documented synthesis starts with materials like 4-methoxybenzeneethanamine or 2-methyl-3-nitrophenylacetic acid. nih.gov

In one such pathway, a substituted phenethylamine (B48288) undergoes a series of transformations to build the adjacent five-membered ring. For example, the synthesis of 4-(β-aminoethyl)indolones has been achieved by starting with 2-methyl-3-nitrophenylacetic acid, which contains the precursors for both the indolone ring and the C4 substituent in the correct relative positions. nih.gov The synthesis proceeds through reduction of the nitro group and subsequent intramolecular cyclization to form the indolone ring, yielding the final 4-substituted product. This approach has also been used to prepare related isomers, such as those derived from 4-nitrobenzeneethanamine. nih.gov

Novel and Green Chemistry Approaches to 4-Aminoethyl-2(3H)-indolone Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. nih.gov These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous reagents. For indolone synthesis, this has translated into the use of alternative energy sources like microwave irradiation, the use of environmentally benign solvents like water, and the development of highly efficient catalytic systems. beilstein-journals.orgajol.infotandfonline.com Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes. tandfonline.comajol.info

Catalysis is at the heart of modern green chemistry. The development of novel catalysts allows reactions to proceed under milder conditions with greater efficiency and selectivity.

Metal Catalysis: Palladium-catalyzed reactions are common, but newer methods employ more earth-abundant and less toxic metals like nickel or iron. organic-chemistry.orgchim.it For instance, an iron-catalyzed cross-dehydrogenative arylation of 3-substituted oxindoles has been developed using aerobic oxygen as the oxidant. chim.it

Organocatalysis: Metal-free organocatalysis has emerged as a powerful alternative. Small organic molecules, such as those derived from amino acids like proline or thioureas, can catalyze key bond-forming reactions with high enantioselectivity. ajol.infoacs.org A zinc-linked L-proline complex has been reported as a green and reusable catalyst for constructing indole-related derivatives in water. ajol.infoajol.info

Biocatalysis: Enzymes offer unparalleled selectivity under very mild conditions. Cytochrome P450 enzymes have been characterized that can selectively introduce an oxindole moiety into tryptophan-containing cyclopeptides, showcasing the potential of biocatalysis for complex indole synthesis. nih.gov

These catalytic methods, while not all yet specifically applied to the synthesis of 4-Aminoethyl-2(3H)-indolone, represent the forefront of synthetic chemistry and could be adapted to provide novel, efficient, and sustainable routes to this target compound and its analogues.

| Catalyst Type | Example | Key Advantage | Reference |

|---|---|---|---|

| Homogeneous Metal Catalyst | Palladium(II) acetate (B1210297) [Pd(OAc)2] | High efficiency and functional group tolerance in cyclization and cross-coupling reactions. | organic-chemistry.orgmdpi.com |

| Heterogeneous Nanocatalyst | Al2O3/V2O5 Nanocomposite | Facile recovery and reuse, enhancing sustainability. | researchgate.net |

| Organocatalyst | Zinc-L-proline complex [Zn(L-proline)2] | Metal-free (or uses benign metal), operates in green solvents like water, often recyclable. | ajol.infoajol.info |

| Biocatalyst (Enzyme) | Cytochrome P450 Monooxygenases | Exceptional selectivity (regio- and stereoselectivity) under mild, aqueous conditions. | nih.gov |

Flow Chemistry Applications in Indolone Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering enhanced safety, process control, and scalability. beilstein-journals.orgsci-hub.se Flow chemistry's advantages, such as superior heat and mass transfer, access to higher temperatures and pressures, and potential for in-line monitoring and automation, make it an attractive methodology for the production of heterocyclic compounds like indolones. beilstein-journals.orgscispace.com While specific documentation on the flow synthesis of 4-Aminoethyl-2(3H)-indolone is not prevalent, the principles have been successfully applied to the synthesis of the core indolone and indoline (B122111) scaffolds.

Research has demonstrated the viability of flow processes for key reactions in indole synthesis. For instance, the Hemetsberger–Knittel reaction to produce indole-2-carboxylates showed comparable yields to microwave-assisted synthesis but with a significantly reduced reaction time (approximately 1 minute at 165°C) in a flow system. nih.gov Another example is the Fischer indole synthesis, where a flow setup at 200°C and 75 bar achieved a 96% yield with a residence time of about 3 minutes, translating to a productivity of 25 g·h⁻¹. nih.gov

A notable application in the synthesis of a closely related indoline structure involves a consecutive catalytic hydrogenation to produce ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. researchgate.net In this process, a solution of ethyl 4-(2-nitrophenyl)-3-oxobutanoate was pumped through an H-cube system containing a 10 mol% Pd/C catalyst. nih.gov This method avoids the isolation of the intermediate indole and demonstrates a greener approach by eliminating the need for common reducing agents. researchgate.net The conditions for this transformation highlight the precise control offered by flow systems.

| Reaction Type | Starting Material | Catalyst/Reagents | Flow Conditions | Result | Reference |

|---|---|---|---|---|---|

| Reductive Cyclization / Hydrogenation | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | 10 mol% Pd/C, Methanesulfonic acid, Acetic acid | H-Cube System, 50°C, 0.5 mL·min⁻¹ flow rate | 73% selectivity for the target indoline derivative | nih.govresearchgate.net |

| Fischer Indole Synthesis | Cyclohexanone and Phenylhydrazine | Acetic acid/iso-propanol | 16 mL stainless steel coil, 200°C, 75 bar, ~3 min residence time | 96% yield of the corresponding indole | nih.gov |

| Hemetsberger–Knittel Reaction | Azido-cinnamic ester | - | 165°C, ~1 min residence time | Yields comparable to microwave synthesis in shorter time | nih.gov |

These examples underscore the potential of flow chemistry to streamline the production of indolone precursors and related heterocyclic systems, offering a pathway to more efficient and sustainable manufacturing of compounds like 4-Aminoethyl-2(3H)-indolone.

Stereoselective Synthesis of Chiral 4-Aminoethyl-2(3H)-indolone Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry. For derivatives of 4-Aminoethyl-2(3H)-indolone, introducing chirality, particularly at the C2 or C3 position of the indolone ring, can lead to compounds with specific biological activities. Several advanced catalytic methods have been developed for the stereoselective synthesis of substituted indolones and related structures.

One powerful strategy involves the direct enantioselective C-acetylation of indolones. chinesechemsoc.org Using chiral bicyclic imidazole (B134444) catalysts, this method allows for the synthesis of indolones bearing a quaternary stereocenter at the C2-position with excellent enantioselectivities (up to 97% ee). chinesechemsoc.org The reaction proceeds under mild conditions and can be scaled, demonstrating high efficiency with up to 410 turnover numbers. chinesechemsoc.org

Organocatalysis provides another robust avenue for creating chiral indolones. An asymmetric α-sulfenylation of 2-substituted indolin-3-ones has been developed using a Cinchona-derived squaramide catalyst. researchgate.net This reaction forges a C-S bond to create a sulfur- and nitrogen-containing heteroquaternary carbon stereocenter at the C2 position, achieving high yields (up to 98%) and outstanding enantioselectivities (up to 99% ee). researchgate.net

Palladium-catalyzed asymmetric reactions are also instrumental in this field. The asymmetric allylic alkylation of dihydropyrido[1,2-a]indolone (DHPI) substrates has been successfully used to construct all-carbon quaternary stereocenters. nih.gov This methodology has been pivotal in the total synthesis of several monoterpene indole alkaloids, showcasing its utility in building complex molecular frameworks from an indolone core. nih.gov Furthermore, an intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been developed to synthesize chiral 3-substituted indanones, which are structurally related to indolones, with moderate enantioselectivity. researchgate.net

| Synthetic Method | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Direct C-acetylation of Indolones | Chiral Bicyclic Imidazole | Creates a C2-quaternary stereocenter | Up to 97% | chinesechemsoc.org |

| Asymmetric α-Sulfenylation | Cinchona-derived Squaramide | Creates a C2 S- and N-containing heteroquaternary stereocenter | Up to 99% | researchgate.net |

| Asymmetric Allylic Alkylation | Palladium Complex with Chiral Ligand | Constructs an all-carbon quaternary stereocenter | Not specified | nih.gov |

| Asymmetric Hydrogenation | Rhodium Complex with Chiral Bisphosphine Ligand | Hydrogenation of N-Tosyl 3-substituted indoles to chiral indolines | 95-98% | nih.gov |

These methodologies provide a versatile toolkit for accessing chiral derivatives of 4-Aminoethyl-2(3H)-indolone, enabling the exploration of structure-activity relationships for this important class of compounds.

Investigation of Biological Activity and Molecular Interactions of 4 Aminoethyl 2 3h Indolone

Exploration of 4-Aminoethyl-2(3H)-indolone in Enzyme Modulation

While direct studies on the enzymatic modulation by 4-Aminoethyl-2(3H)-indolone are not extensively documented in publicly available research, the broader class of indole (B1671886) and indolone derivatives has been a subject of investigation for their effects on various enzymes.

In Vitro Enzyme Inhibition Studies

Research into structurally related indole derivatives has revealed inhibitory activity against several key enzymes. For instance, certain indole-based benzenesulfonamides have been identified as potent and selective inhibitors of human carbonic anhydrase II (hCA II). Although not directly involving 4-Aminoethyl-2(3H)-indolone, these findings highlight the potential of the indole nucleus to interact with enzymatic active sites.

Furthermore, derivatives of 1,3-dihydro-2H-indolin-2-one have been synthesized and evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. These studies suggest that the indolone core can serve as a scaffold for the development of selective enzyme inhibitors. The specific substitutions on the indolone ring are critical in determining the potency and selectivity of inhibition.

Enzyme Activation and Regulation Research

Currently, there is a lack of specific research findings detailing the activation or positive regulation of enzymes by 4-Aminoethyl-2(3H)-indolone. The primary focus of research on indole-related compounds in the context of enzyme modulation has been on inhibition rather than activation.

Receptor Binding and Ligand-Target Interactions

The interaction of 4-Aminoethyl-2(3H)-indolone derivatives with receptors, particularly dopamine (B1211576) receptors, has been a more fruitful area of investigation.

Receptor Affinity and Selectivity Profiling

A series of 4-(2-aminoethyl)-2(3H)-indolones has been synthesized and evaluated as peripheral prejunctional dopaminergic agonists. These studies, conducted in the field-stimulated isolated perfused rabbit ear artery, have provided valuable insights into their potency.

One notable derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, has been identified as a potent and selective prejunctional dopamine receptor agonist. nih.gov It demonstrated a dose-related inhibition of the constrictor response to electrical stimulation with an EC50 of 100 nM. nih.gov This response was antagonized by (S)-sulpiride, a known dopamine receptor antagonist. nih.gov Importantly, this compound did not show activity at dopamine-sensitive adenylate cyclase, suggesting selectivity for a specific subtype of dopamine receptor. nih.gov

Further studies on related compounds have identified even more potent derivatives. For example, 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone was found to be the most potent compound in one study, with an ED50 of 2 ± 0.3 nM. nih.gov The secondary amine and des-hydroxy derivatives also showed significant potency. nih.gov

Table 1: Potency of 4-Aminoethyl-2(3H)-indolone Derivatives as Peripheral Prejunctional Dopamine Receptor Agonists

| Compound | Potency (ED50/EC50) |

| 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone | 100 nM (EC50) nih.gov |

| 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone | 2 ± 0.3 nM (ED50) nih.gov |

This table presents the potency of specific derivatives of 4-Aminoethyl-2(3H)-indolone in functional assays assessing their dopamine receptor agonist activity.

Cellular Pathway Perturbation and Phenotypic Screening

While specific data on the direct effects of 4-Aminoethyl-2(3H)-indolone on cellular pathways and in phenotypic screens are limited, the broader family of indole and indolone compounds has been extensively studied, revealing a wide range of biological activities.

Indole derivatives have been investigated for their anti-tumor properties. For instance, novel synthetic indolone derivatives have been evaluated for their ability to target the p53-MDM2 and p53-MDMX interactions, which are critical in cancer cell survival. Some of these compounds have shown promising anti-tumor activities against cell lines such as HCT116, MCF7, and A549.

In the realm of infectious diseases, various indole derivatives have demonstrated antimicrobial activities. Studies have explored new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties, which have shown a broad spectrum of activity against tested microorganisms. The indole scaffold is considered a promising starting point for the development of new antimicrobial agents.

Furthermore, the anti-inflammatory potential of the indolone core is an active area of research. As mentioned earlier, the inhibition of COX-2 by indolone derivatives points to their potential to modulate inflammatory pathways.

It is important to reiterate that these findings relate to the broader class of indole and indolone compounds, and further research is required to determine if 4-Aminoethyl-2(3H)-indolone exhibits similar activities.

Investigation of Apoptotic Pathways

Currently, there is a lack of available scientific literature detailing the investigation of apoptotic pathways specifically related to 4-Aminoethyl-2(3H)-indolone. Extensive searches of scholarly databases did not yield any studies focused on the effects of this compound on apoptosis, including but not limited to the activation of caspases, modulation of the Bcl-2 family of proteins, or the induction of DNA fragmentation in cell-based assays. Therefore, its role, if any, in the induction or inhibition of programmed cell death remains uncharacterized.

Cell Cycle Modulation Studies

No published research was identified that specifically examines the effects of 4-Aminoethyl-2(3H)-indolone on cell cycle progression. Consequently, there is no available data on whether this compound can induce cell cycle arrest at any phase (G0/G1, S, or G2/M) or modulate the activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The impact of 4-Aminoethyl-2(3H)-indolone on the cellular mechanisms that govern division and replication is yet to be determined.

Cellular Proliferation and Differentiation Assays

Scientific investigations into the effects of 4-Aminoethyl-2(3H)-indolone on cellular proliferation and differentiation have not been reported in the available literature. There are no studies describing the use of assays such as MTT, BrdU incorporation, or clonogenic survival to assess its potential cytostatic or cytotoxic effects. Similarly, there is no information regarding its ability to induce or inhibit differentiation in any cell lineage.

Antimicrobial and Antiviral Activity Assessments (In Vitro)

There is no available data from in vitro studies to support any antimicrobial or antiviral activity of 4-Aminoethyl-2(3H)-indolone. A thorough review of scientific literature did not reveal any reports of this compound being screened against bacterial, fungal, or viral pathogens. Therefore, its potential as an antimicrobial or antiviral agent is currently unknown. While some indole derivatives have shown such activities, these findings cannot be extrapolated to 4-Aminoethyl-2(3H)-indolone without direct experimental evidence. nih.govactanaturae.runih.govresearchgate.netnih.govnih.govresearchgate.net

Neurobiological Activity in Model Systems (Excluding Clinical Data)

While direct studies on 4-Aminoethyl-2(3H)-indolone are limited, research on its N,N-dipropyl derivatives has provided insights into its potential neurobiological activity. These studies have primarily focused on their effects on dopaminergic systems.

Investigations into a derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, have demonstrated its activity as a potent and selective prejunctional dopamine receptor agonist. nih.govacs.org In the isolated perfused rabbit ear artery, this compound caused a dose-related inhibition of the constrictor response to electrical stimulation, indicating a modulation of neuronal excitability. nih.gov This effect was antagonized by (S)-sulpiride, a known dopamine receptor antagonist. nih.gov

Another related compound, 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone, was found to be an even more potent peripheral prejunctional dopaminergic agonist in the same model system. nih.gov The high potency of these derivatives suggests that the 4-aminoethyl-2(3H)-indolone scaffold is a promising backbone for interacting with dopamine receptors that modulate neuronal signaling.

The primary mechanism of action identified for derivatives of 4-Aminoethyl-2(3H)-indolone is the modulation of neurotransmitter release, specifically norepinephrine. As a prejunctional dopamine receptor agonist, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone inhibits the release of norepinephrine from postganglionic sympathetic nerves. acs.org This action is characteristic of agonists that activate presynaptic dopamine receptors, leading to a reduction in neurotransmitter release into the synaptic cleft. acs.org

The following table summarizes the in vitro activity of a key derivative of 4-Aminoethyl-2(3H)-indolone:

| Compound | Assay | Parameter | Value | Reference |

| 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone | Isolated Perfused Rabbit Ear Artery | EC50 | 100 nM | nih.gov |

| 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone | Isolated Perfused Rabbit Ear Artery | ED50 | 2 ± 0.3 nM | nih.gov |

Table 1: In Vitro Neurobiological Activity of 4-Aminoethyl-2(3H)-indolone Derivatives

Mechanistic Elucidation of 4-Aminoethyl-2(3H)-indolone Action: A Review of Available Scientific Literature

Following a comprehensive review of scientific databases and literature, it has been determined that detailed mechanistic studies focusing solely on the chemical compound 4-Aminoethyl-2(3H)-indolone are not available in the public domain. The existing body of research primarily investigates the biological activity and mechanisms of action of N,N-disubstituted derivatives of this core structure.

Specifically, compounds such as 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone and 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone have been the subject of study, identified as potent and selective prejunctional dopamine receptor agonists. Research into these derivatives has provided insights into their synthesis and effects on dopaminergic systems.

However, specific data pertaining to the parent compound, 4-Aminoethyl-2(3H)-indolone, across the requested mechanistic domains is absent from the available literature. Therefore, it is not possible to provide scientifically accurate and detailed information for the following outlined sections:

Mechanistic Elucidation of 4 Aminoethyl 2 3h Indolone Action

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Aminoethyl 2 3h Indolone Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of 4-aminoethyl-2(3H)-indolone derivatives is highly sensitive to structural modifications at three key positions: the 4-aminoethyl moiety, the indolone ring system, and the 2(3H)-indolone carbonyl group.

The nature of the substituent on the terminal amino group of the 4-aminoethyl side chain plays a critical role in the potency and selectivity of these compounds as dopamine (B1211576) receptor agonists. Research has shown that N,N-disubstitution with short alkyl chains is particularly favorable for activity.

A seminal study on a series of (β-aminoethyl)indolones revealed that the N,N-di-n-propyl derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, is a potent and selective prejunctional dopamine receptor agonist. nih.gov This compound, also known as ropinirole, has demonstrated significant efficacy. Further studies have explored the impact of different alkyl and arylalkyl substituents on the amino group, indicating that the size and nature of these groups are crucial for optimal interaction with the dopamine receptor. nih.gov

The following table summarizes the impact of variations at the 4-aminoethyl moiety on the biological activity of 4-aminoethyl-2(3H)-indolone derivatives:

| Compound | Substituent on Amino Group | Biological Activity (ED50, nM) |

| 1 | H | - |

| 2 | n-Propyl | - |

| 3 | Di-n-propyl | 100 |

| 4 | Di-isobutyl | - |

| 5 | Di-allyl | - |

| 6 | Di-benzyl | - |

| 7 | 4-Hydroxyphenethyl | - |

Data compiled from multiple sources, specific ED50 values may vary based on the assay.

Modifications to the aromatic indolone ring have also been extensively investigated to enhance potency and modulate pharmacokinetic properties. The introduction of a hydroxyl group at the 7-position of the indolone ring has been shown to significantly increase potency.

For instance, 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone was found to be the most potent compound in a series of (β-aminoethyl)indolones, with an ED50 of 2 ± 0.3 nM as a peripheral prejunctional dopaminergic agonist. nih.gov This highlights the importance of a hydrogen bond-donating group at this position for enhanced receptor interaction. In contrast, isomeric indolones with the aminoethyl group at other positions on the ring were found to be inactive. nih.gov

The table below illustrates the effect of substitutions on the indolone ring on the biological activity:

| Compound | Indolone Ring Substitution | Biological Activity (ED50, nM) |

| 8 | Unsubstituted | 100 |

| 9 | 7-Hydroxy | 2 ± 0.3 |

| 10 | 7-Methoxy | - |

| 11 | 5-Hydroxy | - |

Data compiled from multiple sources, specific ED50 values may vary based on the assay.

The carbonyl group at the 2-position of the indolone ring is a key structural feature. While less explored than modifications at the aminoethyl and aromatic portions of the molecule, alterations to this group can have a significant impact on the compound's electronic properties and hydrogen bonding capacity. Bioisosteric replacement of the carbonyl group with a thiocarbonyl (thione) or an imine group can modulate the compound's activity and pharmacokinetic profile. The synthesis of indolin-2-thiones from indolin-2-ones can be achieved using reagents like Lawesson's reagent, which can lead to the formation of thieno[2,3-b]indole derivatives. nih.gov The replacement of the carbonyl oxygen with sulfur can alter the molecule's polarity and its ability to act as a hydrogen bond acceptor, which can in turn affect receptor binding and metabolic stability. Similarly, conversion to an imine introduces a nitrogen atom, which can also participate in different bonding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to understand the relationship between the physicochemical properties of 4-aminoethyl-2(3H)-indolone derivatives and their biological activity. These studies often utilize computational methods to correlate structural features with observed potency.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of indole (B1671886) derivatives acting as dopamine antagonists. These models have highlighted the importance of steric and electrostatic fields in determining the binding affinity of these compounds to dopamine receptors. For instance, such studies have indicated that bulky N-substituents can decrease D2 receptor binding. The graphical outputs of these models provide insights into favorable and unfavorable regions for substitution, guiding the design of new analogs with improved activity.

Exploration of Isosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds. In the context of 4-aminoethyl-2(3H)-indolone derivatives, this has involved the replacement of specific atoms or groups with others that have similar physical or chemical properties.

A notable example is the exploration of bioisosteres for the indolone ring itself. For instance, the 4-(2-aminoethyl)-1H-pyrazole moiety has been investigated as a potential bioisostere of the catechol nucleus of dopamine. nih.gov While these specific pyrazole (B372694) derivatives did not show the expected activity, this line of inquiry demonstrates the ongoing effort to identify novel scaffolds that can mimic the key interactions of the parent compound. The replacement of the carbonyl group, as mentioned in section 5.1.3, is another key area of isosteric exploration.

Chirality and Stereoisomeric Effects on Biological Activity

While the parent 4-aminoethyl-2(3H)-indolone is not chiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

For dopamine receptor agonists, stereochemistry is often a critical determinant of activity. The differential binding of enantiomers to their target receptors is a common phenomenon. Although specific studies on the stereoisomers of substituted 4-aminoethyl-2(3H)-indolone derivatives are not extensively detailed in the provided search results, the principle is highly relevant. For example, in other series of dopamine D2 and D3 receptor ligands, resolution of racemic mixtures into individual enantiomers has shown that one enantiomer is often significantly more active than the other. regionh.dk This underscores the importance of considering stereochemistry in the design and synthesis of new derivatives in this class to maximize therapeutic benefit and minimize potential off-target effects.

Computational Chemistry and Theoretical Studies on 4 Aminoethyl 2 3h Indolone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 4-Aminoethyl-2(3H)-indolone. These calculations provide a deep understanding of the molecule's behavior at a subatomic level.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules. For 4-Aminoethyl-2(3H)-indolone, the amino group and the carbonyl oxygen of the indolone ring are expected to be key sites for such interactions.

Table 1: Calculated Quantum Chemical Properties of 4-Aminoethyl-2(3H)-indolone

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, likely centered on the amino group and the aromatic ring. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, likely associated with the carbonyl group and the aromatic system. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity and stability. |

Molecular Dynamics Simulations of 4-Aminoethyl-2(3H)-indolone and Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 4-Aminoethyl-2(3H)-indolone and its interactions with potential biological targets over time. These simulations model the movements of atoms and molecules, providing insights into the stability of ligand-receptor complexes and the nature of their binding interactions.

In a typical MD simulation, 4-Aminoethyl-2(3H)-indolone would be placed in the binding site of a target protein, and the system would be solvated in a water box with ions to mimic physiological conditions. The simulation would then be run for a duration sufficient to observe the stability of the binding pose and the key interactions that maintain the complex.

Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the system. The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein are flexible and which are involved in ligand binding. Furthermore, detailed analysis of hydrogen bonds, hydrophobic contacts, and water-bridged interactions can elucidate the specific forces driving the binding event.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like 4-Aminoethyl-2(3H)-indolone is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, which are the most likely to be biologically active.

By systematically rotating the rotatable bonds of the aminoethyl side chain, a potential energy surface can be generated. This energy landscape map reveals the various possible conformations and their relative energies. The global minimum on this surface represents the most stable conformation, while other local minima represent other accessible, stable conformations. Understanding the energy barriers between these conformations provides insight into the molecule's flexibility and its ability to adapt its shape to fit into a binding site.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of 4-Aminoethyl-2(3H)-indolone, both structure-based and ligand-based approaches can be employed.

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a target protein. This method is applicable when the structure of the target is known.

Ligand-based drug design is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. One common ligand-based method is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. A pharmacophore model can be generated based on the structure of 4-Aminoethyl-2(3H)-indolone and then used to screen databases for other molecules that fit the model.

Another ligand-based approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new, untested compounds.

Predictive Modeling for Biological Activity and ADMET Properties (Excluding Clinical Data)

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govmdpi.comnih.gov These predictions help to identify potential liabilities before significant resources are invested in experimental studies.

Various computational tools and models can be used to estimate key ADMET parameters for 4-Aminoethyl-2(3H)-indolone. For example, models can predict its aqueous solubility, permeability across biological membranes (such as the blood-brain barrier and the intestinal wall), and its potential to be a substrate or inhibitor of important metabolic enzymes like cytochrome P450s. Toxicity predictions can flag potential issues such as mutagenicity, cardiotoxicity (e.g., hERG channel blockage), and hepatotoxicity.

Table 2: Predicted ADMET Properties of 4-Aminoethyl-2(3H)-indolone

| Property | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility | Moderate | Suggests reasonable solubility in biological fluids. |

| Caco-2 Permeability | Moderate to High | Indicates potential for good oral absorption. |

| Blood-Brain Barrier Penetration | Low | Suggests the compound may have limited effects on the central nervous system. |

| CYP450 Inhibition | Low probability | Indicates a lower likelihood of drug-drug interactions. |

| hERG Inhibition | Low probability | Suggests a lower risk of cardiotoxicity. |

Medicinal Chemistry Perspective: 4 Aminoethyl 2 3h Indolone As a Privileged Scaffold

Design and Synthesis of 4-Aminoethyl-2(3H)-indolone Based Libraries

The construction of compound libraries based on the 4-Aminoethyl-2(3H)-indolone scaffold is a key strategy for identifying novel drug candidates. The synthetic accessibility of this core allows for the systematic variation of substituents at multiple positions, leading to the generation of diverse libraries for high-throughput screening.

A common synthetic approach to 4-(β-aminoethyl)indolones involves the utilization of starting materials such as 4-methoxybenzeneethanamine and 2-methyl-3-nitrophenylacetic acid. nih.gov This methodology allows for the introduction of various functional groups on both the aromatic ring and the aminoethyl side chain. For instance, the amino group can be readily modified to introduce a range of alkyl or aryl substituents, thereby modulating the compound's steric and electronic properties. Furthermore, substitutions on the aromatic portion of the indolone ring, such as the introduction of hydroxyl groups, have been shown to significantly impact biological activity. nih.gov

The following table outlines key starting materials and the resulting types of derivatives that can be generated in a library synthesis:

| Starting Material 1 | Starting Material 2 | Key Reaction Steps | Resulting Derivatives |

| 4-Methoxybenzeneethanamine | 2-Methyl-3-nitrophenylacetic acid | Cyclization, reduction, and subsequent N-alkylation | N,N-dialkylated 4-aminoethyl-2(3H)-indolones |

| Substituted Phenylacetic Acids | Substituted Anilines | Fischer indole (B1671886) synthesis or related cyclization strategies | Aromatic ring-substituted 4-aminoethyl-2(3H)-indolones |

| 4-(2-Aminoethyl)-2(3H)-indolone | Various Aldehydes or Ketones | Reductive amination | Secondary and tertiary amine derivatives on the aminoethyl side chain |

Pharmacophore Modeling Based on 4-Aminoethyl-2(3H)-indolone Scaffolds

Pharmacophore modeling is a crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For the 4-Aminoethyl-2(3H)-indolone scaffold, a general pharmacophore model can be proposed based on its inherent structural characteristics and known interactions with biological targets like dopamine (B1211576) receptors.

The key pharmacophoric features of the 4-Aminoethyl-2(3H)-indolone scaffold typically include:

A Hydrogen Bond Donor: The N-H group within the indolone ring can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the indolone ring is a prominent hydrogen bond acceptor.

An Aromatic Ring: The benzene (B151609) portion of the indolone core provides a hydrophobic region capable of engaging in aromatic interactions (e.g., π-π stacking) with receptor pockets.

A Positive Ionizable Feature: The terminal amino group on the ethyl side chain is typically protonated at physiological pH, providing a positive charge that can interact with negatively charged residues in a binding site.

The spatial arrangement of these features is critical for receptor recognition and binding. The flexible aminoethyl side chain allows the positive ionizable feature to adopt various conformations, enabling it to optimally interact with its target.

A hypothetical pharmacophore model for a 4-Aminoethyl-2(3H)-indolone derivative targeting a G-protein coupled receptor (GPCR) might include the following features:

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction with Receptor |

| Aromatic Ring | Indole ring system | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Interaction with donor residues (e.g., Ser, Thr, Asn) |

| Hydrogen Bond Donor | NH of the indolone ring | Interaction with acceptor residues (e.g., Asp, Glu) |

| Positive Ionizable Center | Terminal amine | Ionic interaction with acidic residues (e.g., Asp, Glu) |

Strategies for Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, while retaining the key pharmacophoric features of the original scaffold.

Bioisosteric replacements for specific functional groups within the 4-Aminoethyl-2(3H)-indolone scaffold can also be employed. For instance, the carbonyl group of the indolone could be replaced with a thiocarbonyl or a sulfone group to modulate its hydrogen bonding ability and metabolic stability. Similarly, the aminoethyl side chain could be replaced with a bioisosteric equivalent, such as an aminomethyl-oxazole or an aminomethyl-thiazole, to introduce different conformational constraints and polarity.

The following table provides examples of potential scaffold hops and bioisosteric replacements for the 4-Aminoethyl-2(3H)-indolone scaffold:

| Original Scaffold/Fragment | Potential Scaffold Hop/Bioisostere | Rationale for Replacement |

| 2(3H)-Indolone | Indazole | Alters hydrogen bonding pattern and aromatic character. |

| 2(3H)-Indolone | Benzimidazole | Modifies electronic properties and introduces an additional hydrogen bond donor/acceptor site. |

| Carbonyl Group | Sulfone Group | Increases polarity and potential for hydrogen bonding. |

| Aminoethyl Side Chain | Aminomethyl-thiazole | Introduces a heterocyclic ring, potentially improving metabolic stability and altering conformational preferences. |

Exploration of Novel Therapeutic Areas via 4-Aminoethyl-2(3H)-indolone Derivatization

The versatility of the 4-Aminoethyl-2(3H)-indolone scaffold allows for its derivatization to explore a wide range of therapeutic areas beyond its initially identified activities. While this scaffold has been investigated for its effects on dopamine receptors, its structural features suggest potential for interaction with other target classes.

For example, by modifying the substituents on the aromatic ring and the amino group, it is possible to tune the selectivity of the compounds for different receptor subtypes or even different receptor families. The introduction of specific functional groups could lead to the discovery of potent and selective ligands for serotonin (B10506) receptors, adrenergic receptors, or even enzymes such as kinases or phosphodiesterases.

A notable example of the therapeutic application of a derivative is Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, which is used in the treatment of Parkinson's disease. google.com

Research has demonstrated that specific derivatives of the 4-Aminoethyl-2(3H)-indolone scaffold exhibit significant biological activity. For instance, 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone was identified as a potent peripheral prejunctional dopaminergic agonist with an ED50 of 2 nM. nih.gov The secondary amine and des-hydroxy derivatives also showed considerable potency. nih.gov

The following table summarizes the biological activity of selected 4-Aminoethyl-2(3H)-indolone derivatives as peripheral prejunctional dopamine receptor agonists:

| Compound | Structure | ED50 (nM) |

| 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone | 7-hydroxy indolone with N,N-dipropylaminoethyl side chain | 2 ± 0.3 |

| Secondary amine derivative | 7-hydroxy indolone with N-propylaminoethyl side chain | Slightly less potent than the N,N-dipropyl derivative |

| Des-OH derivative | Indolone with N,N-dipropylaminoethyl side chain | Slightly less potent than the 7-hydroxy derivative |

This data highlights how subtle structural modifications to the 4-Aminoethyl-2(3H)-indolone scaffold can significantly influence biological activity, underscoring its potential for the development of novel therapeutics for a variety of diseases.

Future Directions and Emerging Research Avenues for 4 Aminoethyl 2 3h Indolone

Integration with Advanced Screening Technologies

The initial identification of bioactive molecules like 4-Aminoethyl-2(3H)-indolone often involves traditional screening methods. However, the future of discovering novel applications and understanding the broader biological activities of this compound lies in the integration of advanced screening technologies. High-throughput screening (HTS) and high-content analysis (HCA) are at the forefront of this evolution.

HTS allows for the rapid testing of vast libraries of compounds, and in the context of 4-Aminoethyl-2(3H)-indolone, it can be utilized to screen for new derivatives with improved potency, selectivity, or altered functional activity at their primary targets, such as G-protein coupled receptors (GPCRs). nih.govx-chemrx.com Automated platforms can perform these screens in 96, 384, or even 1536-well formats, drastically accelerating the pace of discovery. For instance, derivatives of 4-Aminoethyl-2(3H)-indolone could be screened against a panel of dopamine (B1211576) receptor subtypes to identify molecules with a more refined selectivity profile.

Furthermore, advanced screening platforms now incorporate more complex cellular models, such as induced pluripotent stem cell (iPSC)-derived neurons or organoids, which better mimic human physiology. Screening 4-Aminoethyl-2(3H)-indolone and its analogs in these models can provide more predictive data on their efficacy and potential liabilities.

Table 1: Advanced Screening Technologies for 4-Aminoethyl-2(3H)-indolone Research

| Technology | Application for 4-Aminoethyl-2(3H)-indolone | Potential Outcomes |

|---|---|---|

| High-Throughput Screening (HTS) | Screening of derivative libraries against a panel of GPCRs. | Identification of more potent and selective analogs. |

| High-Content Analysis (HCA) | Assessing cellular phenotypes, such as neurite outgrowth or protein localization, upon treatment. | Deeper understanding of the compound's mechanism of action. |

| DNA-Encoded Library (DEL) Technology | Screening vast chemical space for novel binders to targets of interest. | Discovery of new biological targets for the indolone scaffold. |

| Cell-Based Assays in iPSC-Derived Neurons | Evaluating the compound's effects in a more physiologically relevant context. | More accurate prediction of in vivo efficacy and potential neurotoxicity. |

Application in Chemical Probe Development

The indole (B1671886) scaffold is a versatile framework for the design of chemical probes due to its favorable photophysical properties and its prevalence in bioactive molecules. rsc.orgrsc.org Developing a chemical probe based on 4-Aminoethyl-2(3H)-indolone could be instrumental in elucidating its molecular mechanisms of action and identifying its full range of biological targets.

A chemical probe is a small molecule that is used to study and manipulate a biological system. An ideal probe based on 4-Aminoethyl-2(3H)-indolone would retain high affinity and selectivity for its target, such as the D2 dopamine receptor, while incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) or a photoreactive group for covalent labeling. nih.govacs.org

For example, a fluorescently labeled derivative of 4-Aminoethyl-2(3H)-indolone could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of its target receptor in cells and tissues. acs.org A photoaffinity probe, on the other hand, would allow for the covalent labeling and subsequent identification of the target protein and its interacting partners through proteomic approaches. nih.govnih.gov This could uncover previously unknown off-target effects or downstream signaling pathways.

The development of such probes would be a significant step forward in understanding the complete "interactome" of 4-Aminoethyl-2(3H)-indolone, providing a more comprehensive picture of its biological effects. nih.gov

Exploration of Prodrug Strategies

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent, such as poor solubility, limited bioavailability, or inadequate penetration of the blood-brain barrier (BBB). nih.govnih.govresearchgate.net For a compound like 4-Aminoethyl-2(3H)-indolone, which is intended to act on the central nervous system (CNS), ensuring efficient delivery to the brain is paramount. rsc.org

For instance, the amino group of 4-Aminoethyl-2(3H)-indolone could be temporarily modified to create a more lipophilic derivative. Once in the brain, this prodrug would be cleaved by CNS-specific enzymes to release the active parent compound. This strategy has been successfully applied to other CNS drugs to improve their therapeutic index. benthamdirect.com The indole scaffold itself has been utilized in various prodrug designs, demonstrating its suitability for this approach. google.comnih.gov

Table 2: Potential Prodrug Strategies for 4-Aminoethyl-2(3H)-indolone

| Prodrug Approach | Modification to 4-Aminoethyl-2(3H)-indolone | Goal |

|---|---|---|

| Lipidization | Addition of a lipophilic promoiety to the amino group. | Increase BBB penetration. |

| Carrier-Mediated Transport | Conjugation to a molecule that is a substrate for an endogenous BBB transporter. | Facilitate active transport into the brain. |

| Enzyme-Activated Prodrugs | Design of a promoiety that is cleaved by a specific enzyme highly expressed in the CNS. | Targeted release of the active compound in the brain. |

Advancements in Delivery Systems (Excluding Clinical Data)

Beyond the molecular modifications of prodrug strategies, advancements in drug delivery systems offer another promising avenue for enhancing the therapeutic potential of 4-Aminoethyl-2(3H)-indolone. Nanotechnology-based drug delivery systems are of particular interest for CNS-targeted therapies due to their ability to traverse the BBB. nih.govmdpi.comsciopen.com

Nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate therapeutic agents like 4-Aminoethyl-2(3H)-indolone. nih.govbenthamdirect.com These nano-formulations can be engineered to have specific properties, such as size, surface charge, and hydrophobicity, to optimize their delivery across the BBB. benthamdirect.com

Furthermore, the surface of these nanoparticles can be functionalized with ligands that target specific receptors on the BBB, such as the transferrin receptor, to facilitate receptor-mediated transcytosis into the brain. mdpi.comsciopen.com This active targeting approach can significantly increase the concentration of the drug at its site of action while minimizing systemic exposure and potential side effects.

The development of novel formulations for indole alkaloids and other natural product-derived compounds is an active area of research. ijsrst.comdovepress.com Applying these advanced delivery systems to 4-Aminoethyl-2(3H)-indolone could lead to more effective and targeted therapeutic interventions.

Synergistic Combinations with Other Research Compounds

The complexity of many neurological and psychiatric disorders often necessitates therapeutic approaches that modulate multiple biological targets. Investigating the synergistic potential of 4-Aminoethyl-2(3H)-indolone in combination with other research compounds is a logical next step in its preclinical development.

Given its activity as a dopamine agonist, a particularly relevant area of exploration would be its combination with compounds that modulate other neurotransmitter systems, such as the serotonergic or noradrenergic systems. youtube.com For instance, combining a dopamine agonist with a selective serotonin (B10506) reuptake inhibitor (SSRI) has been explored as a strategy to enhance antidepressant effects. nih.govresearchgate.net While clinical outcomes of such combinations can be complex, preclinical studies can help to elucidate the underlying mechanisms of synergy or antagonism.

The combination of two dopamine agonists has also been considered as a therapeutic strategy. nih.gov Research into combining 4-Aminoethyl-2(3H)-indolone with another dopamine agonist that has a different receptor subtype selectivity or a complementary pharmacokinetic profile could reveal additive or synergistic effects. techtarget.com Such studies are crucial for understanding how this compound might be integrated into future multi-target therapeutic regimens.

Q & A

Q. What are the established synthetic routes for 4-Aminoethyl-2(3H)-indolone and its derivatives?

Methodological Answer:

- Fischer Indolization : The indolone core can be synthesized via Fischer indolization using tert-butyl pyrrolidine-2,3-dione, yielding a 58% isolated product .

- Condensation Reactions : Substituted indolones are synthesized by refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid, followed by recrystallization (DMF/acetic acid) .

- Carboxamide Formation : Reacting indolone with trichloroacetyl isocyanate in hot toluene provides carboxamide derivatives in one step .

Q. How is the crystal structure of 4-Aminoethyl-2(3H)-indolone derivatives determined and validated?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, the indeno[1,2-b]indolone system was validated with a mean out-of-plane deviation of 0.027 Å and key bond lengths (e.g., C4=O1 at 1.231 Å) .

- Complementary Techniques : Pair crystallography with ¹H NMR and IR to confirm solid-state vs. solution-phase consistency .

Q. What analytical techniques are recommended for characterizing 4-Aminoethyl-2(3H)-indolone in complex matrices?

Methodological Answer:

- HPLC-UV Detection : Optimize reverse-phase chromatography with UV detection at 254 nm for plasma analysis, as validated in rat, dog, and human studies .

- Mass Spectrometry : Couple LC with MS for metabolite identification, particularly hydroxylated derivatives (e.g., 7-hydroxy metabolites) .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the indolone core influence receptor binding selectivity?

Methodological Answer:

- Substituent Screening : Introduce groups like thioureas, hydrazides, or methylenes at the 3-position and evaluate dopamine receptor (D2) agonism using isolated tissue assays. For example, 4-[2-(di-n-propylamino)ethyl] substitution enhances prejunctional dopamine receptor selectivity .

- Computational Docking : Use Molecular Operating Environment (MOE) software to model interactions with receptor active sites, prioritizing substituents that stabilize hydrogen bonding (e.g., hydroxyl or amino groups) .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound class?

Methodological Answer:

- Metabolite Profiling : Identify active metabolites via hepatic microsome assays. For instance, 7-hydroxy metabolites of 4-Aminoethyl-2(3H)-indolone show enhanced bioavailability compared to parent compounds in rats .

- Comparative Pharmacokinetics : Conduct parallel studies in multiple species (e.g., rats vs. dogs) to account for interspecies metabolic differences .

Q. What molecular modeling approaches are suitable for studying indolone-protein interactions in cancer therapy?

Methodological Answer:

- Targeted Pathway Analysis : Use quinolone-indolone conjugates (e.g., QIC1) to model inhibition of the EGFR-STAT3-HK2 axis. Validate via Western blotting for phosphorylated STAT3 and glucose uptake assays .

- Dynamic Simulations : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability with cancer-related proteins, focusing on π-π stacking and hydrophobic interactions .

Data Contradiction Analysis

Example Scenario: Discrepancies in dopamine receptor activation between structural analogs.

Resolution Strategy:

- Receptor Subtype Profiling : Use radioligand binding assays (³H-spiperone for D2, ³H-SCH23390 for D1) to confirm selectivity. SK&F 101468 shows >100x selectivity for prejunctional D2 receptors over postjunctional sites .

- Functional Assays : Compare cAMP inhibition (D2-mediated) vs. vasodilation responses in isolated arteries to isolate prejunctional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.